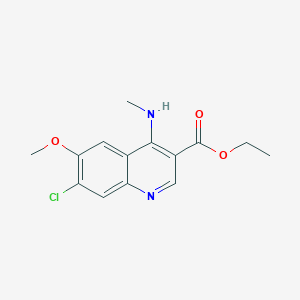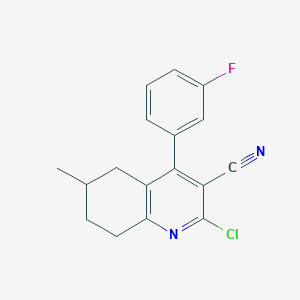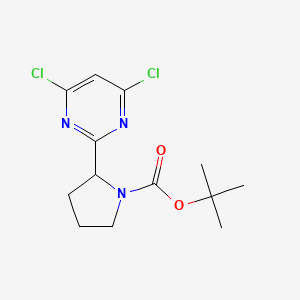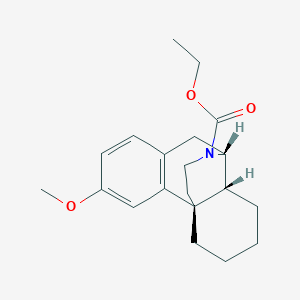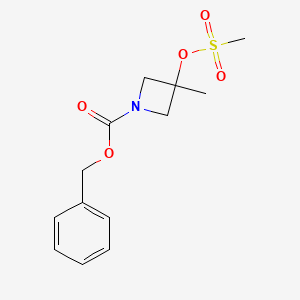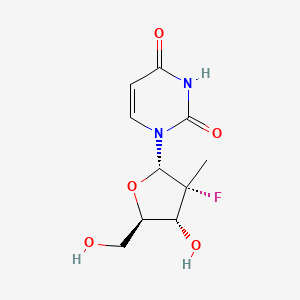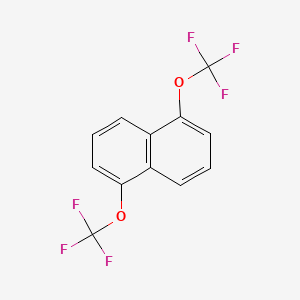
1,5-Bis(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(trifluoromethoxy)naphthalene is a fluorinated aromatic compound with the molecular formula C12H6F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring at the 1 and 5 positions. This compound is of interest due to its unique chemical properties, which include high thermal stability and low dielectric constant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a naphthalene derivative is reacted with a trifluoromethoxy reagent under specific conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 1,5-Bis(trifluoromethoxy)naphthalene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Applications De Recherche Scientifique
1,5-Bis(trifluoromethoxy)naphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-Bis(trifluoromethoxy)naphthalene and its derivatives involves interactions with various molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of trifluoromethoxy groups.
1,5-Difluoronaphthalene: Contains fluorine atoms instead of trifluoromethoxy groups.
1,5-Dichloronaphthalene: Contains chlorine atoms instead of trifluoromethoxy groups.
Uniqueness
1,5-Bis(trifluoromethoxy)naphthalene is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These include increased thermal stability, lower dielectric constant, and enhanced lipophilicity compared to similar compounds .
Propriétés
Formule moléculaire |
C12H6F6O2 |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
1,5-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-1-3-7-8(9)4-2-6-10(7)20-12(16,17)18/h1-6H |
Clé InChI |
PURJOULPJAGVLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


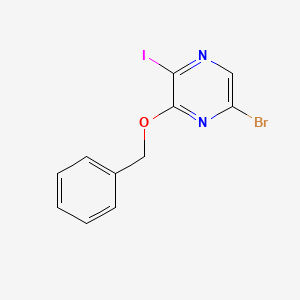
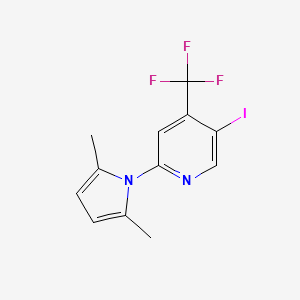
![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
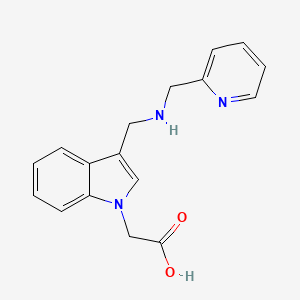
![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
